![molecular formula C18H14N4O B4880900 N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4880900.png)
N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . These compounds are significant for medicinal chemistry due to their diverse biological activity . They are present in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy . For example, in the 1H NMR spectrum, the aromatic protons appear as a multiplet, the thiazole 5-H proton resonates at a specific ppm, and the NH proton signal is a singlet .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, the obtained aldehyde from the synthesis process can react with thiosemicarbazide in ethanol at reflux temperature to yield a specific product .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about various functional groups present in the compound .
Scientific Research Applications
Antiparasitic and Antioxidant Activity
Compounds with a similar structure to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been synthesized with the aim of developing a class of compounds combining anthelmintic (anti-parasitic) with antioxidant properties . These compounds were found to be more active than clinically used anthelmintic drugs .
Molecular Docking Studies
N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide and related compounds have been used in molecular docking studies . These studies can provide insights into the potential interactions between these compounds and biological targets, which can guide the design of new drugs .
Treatment of Parasitic Diseases
Benzimidazole derivatives, which include N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide, have been used in the treatment of various parasitic diseases . For example, they have been proposed as an alternative treatment against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .
Diverse Biological Activities
Compounds with a similar structure to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pain Management
Benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia . This suggests that N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide and related compounds could potentially be used in pain management .
Larvicidal and Adulticidal Activities
Compounds similar to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . This suggests potential applications in controlling mosquito populations and preventing the spread of mosquito-borne diseases .
Mechanism of Action
Target of Action
The primary targets of N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .
Mode of Action
It is known to interact with its targets, potentially altering their activity and disrupting the cell cycle
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its targets. Aurora kinase A and Cyclin-dependent kinase 2 are key players in these pathways, and their inhibition can disrupt normal cell cycle progression . The downstream effects of this disruption could include cell cycle arrest and apoptosis, although further studies are needed to confirm these effects.
Result of Action
Given its targets, it is likely that the compound could induce cell cycle arrest and potentially apoptosis in cancer cells . .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-17(21-18-19-15-5-1-2-6-16(15)20-18)13-7-9-14(10-8-13)22-11-3-4-12-22/h1-12H,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMUCRMBDMVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide |
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